molecular formula C15H9F13N2O2 B15015155 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide

Cat. No.: B15015155
M. Wt: 496.22 g/mol
InChI Key: PWKRKIAEFALNJF-FMSSBYAVSA-N
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Description

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide is a fluorinated organic compound. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: To ensure consistent quality and yield.

    Purification Steps: Including distillation and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst in various organic reactions due to its unique electronic properties.

    Surface Coatings: Applied in the development of hydrophobic and oleophobic coatings.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Imaging Agents: Explored as a component in fluorinated imaging agents for medical diagnostics.

Industry

    Polymer Additives: Used as an additive in polymers to enhance their thermal and chemical resistance.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(4-methoxyphenyl)methylidene]heptanehydrazide involves its interaction with molecular targets through its fluorinated hydrophobic core and reactive functional groups. The compound can interact with enzymes, receptors, or other biomolecules, altering their activity or stability. The pathways involved often include modulation of hydrophobic interactions and electronic effects due to the presence of fluorine atoms.

Properties

Molecular Formula

C15H9F13N2O2

Molecular Weight

496.22 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(4-methoxyphenyl)methylideneamino]heptanamide

InChI

InChI=1S/C15H9F13N2O2/c1-32-8-4-2-7(3-5-8)6-29-30-9(31)10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-6H,1H3,(H,30,31)/b29-6+

InChI Key

PWKRKIAEFALNJF-FMSSBYAVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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